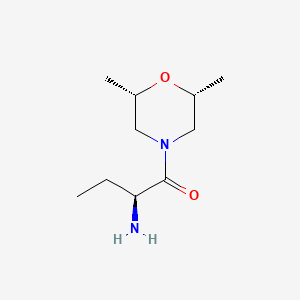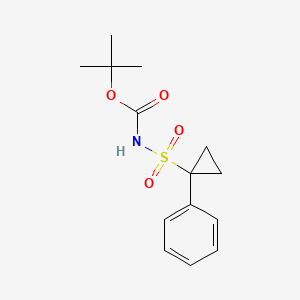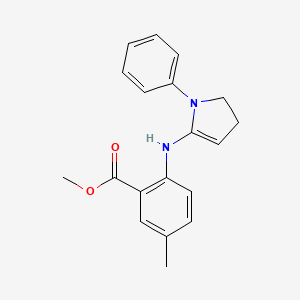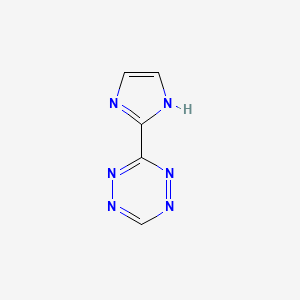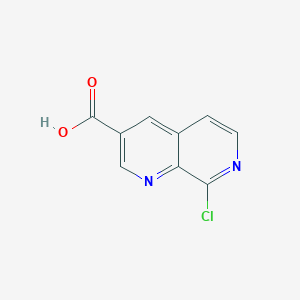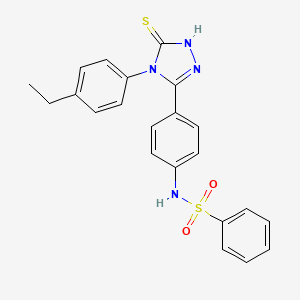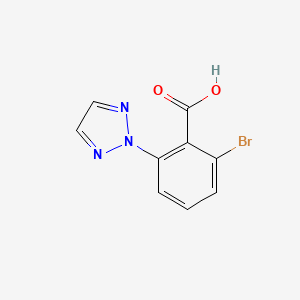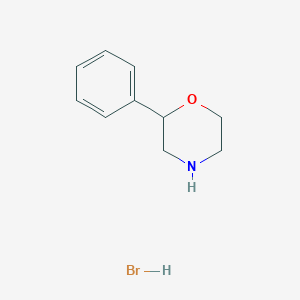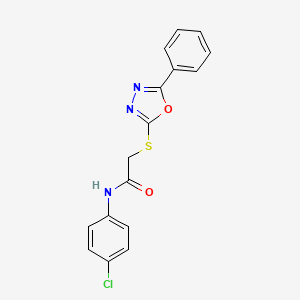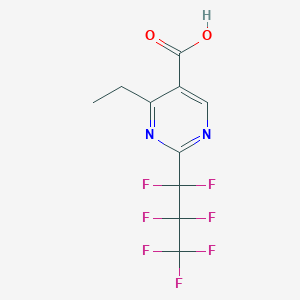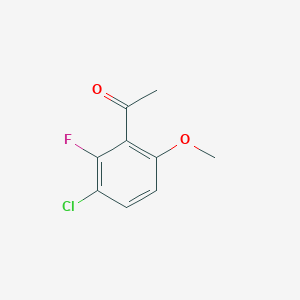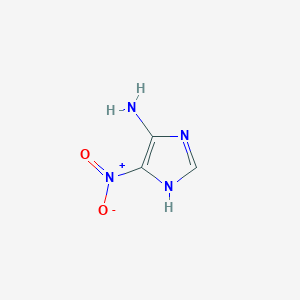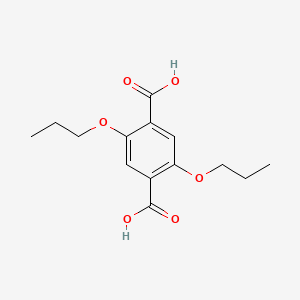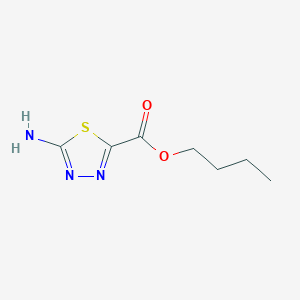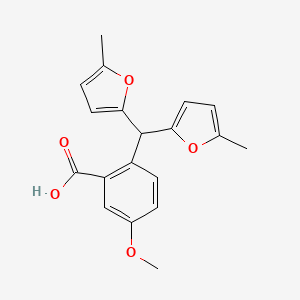
2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with methoxy and bis(5-methylfuran-2-yl)methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid can be achieved through a series of chemical reactions involving the starting materials 5-methylfurfural and 5-methylfurfuryl alcohol. One common method involves the catalytic dimerization of 5-methylfurfuryl alcohol to form bis(5-methylfuran-2-yl)methane, which is then further reacted with 5-methoxybenzoic acid under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of solid acidic nanocatalysts to facilitate the dimerization process. The reaction is typically carried out under mild conditions, such as a temperature of 70°C, and the catalyst can be reused for multiple cycles without significant loss of activity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding diketones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include diketones from oxidation, dihydrofuran derivatives from reduction, and various substituted benzoic acids from substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s furan rings and methoxy group play crucial roles in its reactivity and interaction with biological molecules. Detailed mechanistic studies have shown that it can undergo free radical decarboxylation, leading to the formation of reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(5-methylfuran-2-yl)methane: A precursor in the synthesis of the target compound.
5-Methylfurfural: Another related compound used in the synthesis process.
5-Methylfurfuryl alcohol: A starting material for the synthesis of bis(5-methylfuran-2-yl)methane.
Uniqueness
2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid is unique due to its combination of a benzoic acid core with furan rings and a methoxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H18O5 |
|---|---|
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
2-[bis(5-methylfuran-2-yl)methyl]-5-methoxybenzoic acid |
InChI |
InChI=1S/C19H18O5/c1-11-4-8-16(23-11)18(17-9-5-12(2)24-17)14-7-6-13(22-3)10-15(14)19(20)21/h4-10,18H,1-3H3,(H,20,21) |
InChI-Schlüssel |
FZSASBAJIISFJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(C2=C(C=C(C=C2)OC)C(=O)O)C3=CC=C(O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


